2,4,6-trimethyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenyl group, a sulfonamide group, and multiple methyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl core, followed by the introduction of the sulfonamide group and the propylamino group. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonamide and chromenyl groups.
Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the chromenyl group can interact with various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Shares the sulfonamide group but lacks the chromenyl and propylamino groups.
2-Oxo-4-(propylamino)-2H-chromene: Contains the chromenyl and propylamino groups but lacks the sulfonamide group.
N-(2-Oxo-4-(propylamino)-2H-chromen-3-yl)benzenesulfonamide: Similar structure but with different substituents on the benzene ring.
Uniqueness
2,4,6-TRIMETHYL-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[2-oxo-4-(propylamino)chromen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O4S/c1-5-10-22-18-16-8-6-7-9-17(16)27-21(24)19(18)23-28(25,26)20-14(3)11-13(2)12-15(20)4/h6-9,11-12,22-23H,5,10H2,1-4H3 |
InChI Key |
PCTJBTIDQWHGQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.